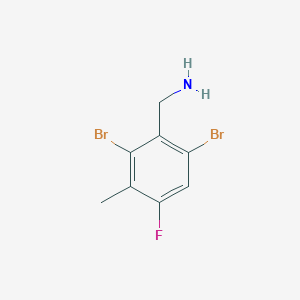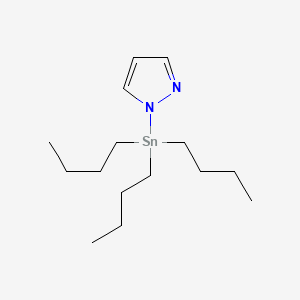
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde
概要
説明
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring, along with a carbaldehyde functional group
準備方法
The synthesis of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde typically involves a multi-step process. One common method includes the following steps :
Grignard Reaction: The process begins with a Grignard reaction involving 4-fluorophenyl magnesium halide and a 5-substituted phthalide in an ether solvent. This reaction forms a 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone intermediate.
Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.
Cyclization: Finally, a cyclization reaction is carried out to produce the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反応の分析
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学的研究の応用
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde can be compared with other similar compounds, such as:
4-Fluoronitrobenzene: Both compounds contain a fluorophenyl group, but 4-fluoronitrobenzene has a nitro group instead of an isobenzofuran ring.
4-Fluoroamphetamine: This compound also contains a fluorophenyl group but differs in its structure and pharmacological properties.
Flunarizine: Although structurally different, flunarizine shares some pharmacological properties with this compound.
特性
分子式 |
C15H11FO2 |
|---|---|
分子量 |
242.24 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2 |
InChIキー |
KZYLEFYMGWMDQM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8369288.png)
![2-But-3-ynyl-4-chloro-benzo[d]thiazole](/img/structure/B8369289.png)





![2-(3-Fluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8369328.png)

